3-Fluoro-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane
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Overview
Description
3-Fluoro-8-(pyridine-4-carbonyl)-8-azabicyclo[321]octane is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core and the introduction of the fluorine atom. Common reagents used in these reactions include fluorinating agents and catalysts that facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and advanced purification methods are often employed to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran. The choice of reagents and conditions depends on the desired transformation and the functional groups present in the molecule.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be further functionalized for specific applications. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-Fluoro-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a candidate for drug development and biochemical assays.
Medicine
In medicine, this compound is investigated for its pharmacological properties. It may serve as a lead compound in the development of new therapeutic agents, particularly for neurological disorders due to its interaction with neurotransmitter receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 3-Fluoro-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom plays a crucial role in enhancing the binding affinity and selectivity of the compound. The pathways involved may include modulation of signal transduction processes or inhibition of enzymatic activity, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-{[4-({3-fluoro-8-azabicyclo[3.2.1]octan-8-yl}carbonyl)phenyl]methyl}-1,3-dimethyl-1-phenylurea
- 4,4’-Dichlorobenzophenone
Uniqueness
Compared to similar compounds, 3-Fluoro-8-(pyridine-4-carbonyl)-8-azabicyclo[321]octane stands out due to its unique bicyclic structure and the presence of a fluorine atom
Properties
IUPAC Name |
(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-4-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O/c14-10-7-11-1-2-12(8-10)16(11)13(17)9-3-5-15-6-4-9/h3-6,10-12H,1-2,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSANKGPMRTBRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=NC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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